molecular formula C22H25ClN2O3 B14990903 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14990903
M. Wt: 400.9 g/mol
InChI Key: WGJOOBHPEIXHSB-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a 5-chloro and 3,6-dimethyl substitution pattern on the benzofuran core. The carboxamide group at position 2 is further substituted with a dimethylaminoethyl moiety bearing a 2-methoxyphenyl group.

Properties

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25ClN2O3/c1-13-10-20-16(11-17(13)23)14(2)21(28-20)22(26)24-12-18(25(3)4)15-8-6-7-9-19(15)27-5/h6-11,18H,12H2,1-5H3,(H,24,26)

InChI Key

WGJOOBHPEIXHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CC=C3OC)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the dimethylamino and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and suitable reagents to introduce the dimethylamino group.

    Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using methoxyphenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethylamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs.

Scientific Research Applications

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name / Evidence ID Benzofuran Substituents Amide Substituents Functional Groups and Key Features
Target Compound 5-Cl, 3,6-diMe N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl] Carboxamide, methoxy, dimethylamino (basic side chain)
5-Cl, 3,6-diMe N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl) Sulfone, 3-methoxybenzyl (neutral/lipophilic group)
5-Cl, 3,6-diMe N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl} Sulfonamide, pyrimidine (hydrogen-bonding and π-stacking potential)
5-NO₂, 3-OH Carbohydrazide derivatives Nitro, hydroxy, carbohydrazide (electron-withdrawing and redox-active groups)
5-methoxybenzofuran Sulfonamide groups linked to aromatic systems Sulfonamide, methoxy (polar and acidic functional groups)
Key Observations:

Substituent Position: The target compound shares the 5-chloro and 3,6-dimethyl benzofuran core with compounds in and , which may influence steric and electronic properties. In contrast, features a sulfone-containing tetrahydrothiophene and 3-methoxybenzyl group, which may reduce basicity but increase polarity .

Functional Group Impact: Sulfonamide vs. Carboxamide: Compounds in and utilize sulfonamide linkages, which are more acidic and polar compared to the carboxamide in the target .

Pharmacological Implications (Inferred)

  • and : Sulfone and sulfonamide groups are common in kinase inhibitors and antimicrobial agents. The target’s dimethylamino group may confer CNS activity due to its basicity, akin to neuroactive compounds .
  • : Nitro and hydroxy groups in carbohydrazide derivatives are associated with antitumor and antioxidant activities, but the target lacks these redox-active groups .

Biological Activity

5-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide, often referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may possess significant pharmacological properties, particularly in antibacterial and antifungal activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound's chemical formula is C22H25ClN2O3C_{22}H_{25}ClN_{2}O_{3}, with a molecular weight of approximately 400.9 g/mol. Its structure includes a benzofuran core, which is known for various biological activities. The presence of a chloro group and dimethylamino moiety may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC22H25ClN2O3C_{22}H_{25}ClN_{2}O_{3}
Molecular Weight400.9 g/mol
StructureChemical Structure

Antibacterial Activity

Recent studies have investigated the antibacterial properties of benzofuran derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values are crucial for evaluating antibacterial efficacy.

  • Study Findings : A study demonstrated that similar benzofuran compounds exhibited MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli . While specific data on our compound is limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of benzofuran derivatives has been documented. Compounds within this class have shown promising results against various fungal strains.

  • Case Study : A related compound demonstrated significant antifungal activity with MIC values as low as 0.0048 mg/mL against Candida albicans . This indicates that our compound may also exhibit similar antifungal properties due to structural similarities.

The mechanism by which benzofuran derivatives exert their biological effects typically involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of both hydrophobic and hydrophilic groups in our compound enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparative Studies

A comparative analysis of various benzofuran derivatives reveals trends in biological activity based on structural modifications:

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)Antifungal Activity (C. albicans)
Compound A20400.0048
Compound B30500.0098
This compound TBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be established.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and optimize the pharmacological profiles of this compound through structure-activity relationship (SAR) studies. Investigating its effects on various bacterial strains and potential side effects will be crucial for its development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for synthesizing benzofuran-2-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Benzofuran carboxamides are typically synthesized via multi-step processes. A common approach involves:

Core formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds to form the benzofuran ring.

Amide coupling : Reaction of the benzofuran-2-carboxylic acid with amines (e.g., 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine) using coupling agents like HATU or EDCI in anhydrous DMF .

  • Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems can enhance reproducibility and yield by maintaining precise reaction control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm substituent positions, especially distinguishing dimethylamino and methoxyphenyl groups. Aromatic protons in the benzofuran ring typically appear as doublets (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between the amide group and methoxy oxygen) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. How is in vitro biological activity screening conducted for benzofuran carboxamides?

  • Methodological Answer :
  • Target selection : Prioritize receptors linked to the compound’s structural analogs (e.g., serotonin receptors due to the 2-methoxyphenyl group) .
  • Assay design : Use cell-based assays (e.g., cAMP modulation for GPCRs) with IC50/EC50 determination. Include positive controls (e.g., known inhibitors) and validate via triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Source analysis : Compare assay conditions (e.g., cell type, incubation time). For instance, discrepancies in IC50 values may arise from differences in membrane permeability or metabolic stability .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity or in silico docking (e.g., AutoDock Vina) to assess target-complex stability .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

  • Methodological Answer :
  • Structural modifications : Introduce electron-withdrawing groups (e.g., chloro substituents) to reduce CYP450-mediated oxidation.
  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots. For example, methyl groups on the benzofuran ring may slow degradation .

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify critical binding residues.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with activity data. Validate with leave-one-out cross-validation .

Q. What experimental designs are optimal for scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Flow chemistry : Enables continuous production with inline purification (e.g., scavenger columns to remove excess amines).
  • Process analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

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